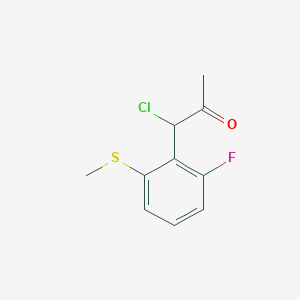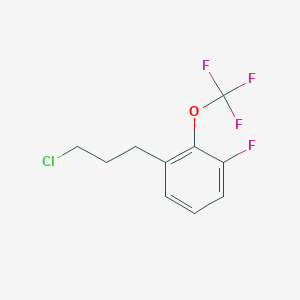
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a bromopyridine and a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and nitrogen atoms in its structure makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 2-bromo-4-chloropyridine with 3-methyl-1H-pyrazole. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom is replaced by the pyrazole moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be subjected to oxidation or reduction, leading to different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar solvent (e.g., DMF).
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Often require palladium catalysts and ligands, along with bases like potassium carbonate and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Aplicaciones Científicas De Investigación
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the design of enzyme inhibitors and receptor modulators, aiding in the study of various biological pathways.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the exploration of new chemical entities.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with the target, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(1H-pyrazol-1-yl)pyridine: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and binding properties.
2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)pyridine: Substitutes chlorine for bromine, potentially altering its chemical reactivity and biological activity.
4-(3-Methyl-1H-pyrazol-1-yl)pyridine: Does not contain a halogen atom, which may reduce its versatility in further chemical modifications.
Uniqueness
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine is unique due to the presence of both a bromine atom and a methyl-substituted pyrazole ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate for various synthetic applications. The bromine atom allows for further functionalization through substitution or coupling reactions, while the methyl group on the pyrazole ring can influence the compound’s electronic properties and binding interactions.
Propiedades
Fórmula molecular |
C9H8BrN3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
2-bromo-4-(3-methylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-7-3-5-13(12-7)8-2-4-11-9(10)6-8/h2-6H,1H3 |
Clave InChI |
CMYRCUYVWGHKBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C2=CC(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


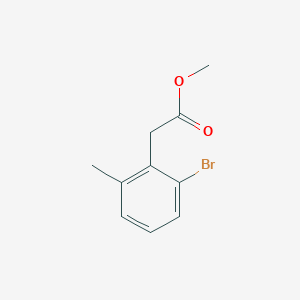
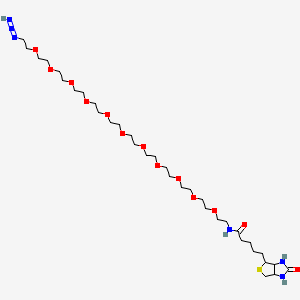

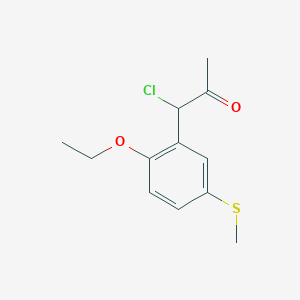
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)







